molecular formula C14H9NO B8662418 9(10H)-Anthracenone,10-imino- CAS No. 4392-73-8

9(10H)-Anthracenone,10-imino-

Cat. No.: B8662418
CAS No.: 4392-73-8
M. Wt: 207.23 g/mol
InChI Key: YWOSKMDTUPFKSD-UHFFFAOYSA-N
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Description

9(10H)-Anthracenone,10-imino- is an organic compound that belongs to the anthracene family It is characterized by the presence of an imino group at the 10th position and a ketone group at the 9th position of the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Anthracenone,10-imino- typically involves the reaction of anthracene derivatives with suitable reagents. One common method is the oxidation of anthracen-9-amine using oxidizing agents such as lead(IV) oxide or potassium permanganate. This reaction leads to the formation of 9,9’-bianthryl-10,10’-(9H,9’H)-diimine as the major product, along with N-[10-iminoanthracen-9(10H)-ylidene]anthracen-9-amine .

Industrial Production Methods

Industrial production methods for 9(10H)-Anthracenone,10-imino- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9(10H)-Anthracenone,10-imino- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can participate in substitution reactions where the imino or ketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Lead(IV) oxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 9(10H)-Anthracenone,10-imino- can lead to the formation of various anthracene derivatives with different functional groups.

Scientific Research Applications

9(10H)-Anthracenone,10-imino- has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 9(10H)-Anthracenone,10-imino- involves its interaction with molecular targets and pathways within biological systems. The imino group can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Aminoanthracene-10-carbonitrile: Similar structure but with an amino group instead of an imino group.

    10-Amino-9-anthracenecarbonitrile: Another related compound with different functional groups.

Uniqueness

9(10H)-Anthracenone,10-imino- is unique due to the presence of both imino and ketone groups on the anthracene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

4392-73-8

Molecular Formula

C14H9NO

Molecular Weight

207.23 g/mol

IUPAC Name

10-iminoanthracen-9-one

InChI

InChI=1S/C14H9NO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,15H

InChI Key

YWOSKMDTUPFKSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=N)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vessel is charged with 5000 parts of nitrobenzene to which are added 428.5 parts of 1,5-dichloroanthraquinone, 670 parts of 1-aminoanthraquinone, 250 parts of anhydrous sodium carbonate and 10 parts of copper(I) chloride. With stirring, the mixture is heated to 190° C. and a further 10 parts of copper(I) chloride are added. After reflux distillation without pressure over 5 hours, the reaction mixture is heated to 240° C. and the pressure rises to 2 bar. Stirring is continued for 4 hours under these conditions. The reaction mixture is cooled and the reaction product is isolated and dried, affording 976 parts (97% yield, based on 1,5-dichloroanthraquinone) of the anthraquinone imide of the formula ##STR2## This anthraquinone imide is converted into a yellow vat dye by a double carbazole cyclisation.
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